molecular formula C9H13BrN2 B15236408 1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine

1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine

Cat. No.: B15236408
M. Wt: 229.12 g/mol
InChI Key: QBNKUUMEGVRPFZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine is a brominated aromatic diamine featuring a methyl substituent at the 5-position and a bromine atom at the 3-position of the phenyl ring. This compound is structurally characterized by a benzene core substituted with electron-withdrawing (bromine) and electron-donating (methyl) groups, which influence its reactivity and physicochemical properties. For instance, tert-butyl-substituted derivatives exhibit a molar mass of ~192.30 g/mol and are used in coordination chemistry and catalysis .

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

1-(3-bromo-5-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13BrN2/c1-6-2-7(9(12)5-11)4-8(10)3-6/h2-4,9H,5,11-12H2,1H3

InChI Key

QBNKUUMEGVRPFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(CN)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine typically involves the bromination of 3-methylphenyl ethane-1,2-diamine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane . Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis, to meet the demand for this compound in various applications.

Chemical Reactions Analysis

1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine is an organic compound with a bromine atom and a methyl group on a phenyl ring, with two amine functional groups. It has a molecular formula of C9H13BrN2C_9H_{13}BrN_2 and a molecular weight of approximately 229.11692 g/mol. The compound's structure consists of a bromo-substituted phenyl group attached to an ethane backbone with two amine groups at the terminal positions, influencing its chemical reactivity and biological properties.

Applications

This compound is used as an intermediate in synthesizing complex organic molecules. It has been investigated for potential biological activities, including antimicrobial and anticancer properties, making it a candidate for pharmacological studies. Research has shown that the compound may modulate enzymatic activities and influence cellular processes through its chemical interactions.

Scientific Research Applications

Studies explore the interaction of this compound with various biological targets. The compound may modulate enzymatic activities and influence cellular processes through its chemical interactions, making it potentially applicable in therapeutics.

Examples of compounds with structural similarities

  • 1-(3-Bromo-5-fluorophenyl)ethane-1,2-diamine Contains fluorine instead of methyl. The different halogen affects reactivity.
  • 1-(3-Chloro-5-bromophenyl)ethane-1,2-diamine Chlorine and bromine swapped positions, which changes the electronic properties.
  • 1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine Methyl group at the 4-position instead of 5, which alters steric hindrance and reactivity.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the diamine moiety allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Diamines

Substituent Effects on Reactivity and Stability

  • Bromine vs. Methoxy Groups : The bromine atom in 1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine enhances electrophilic substitution resistance compared to methoxy-substituted analogs (e.g., 1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine). Methoxy groups, being electron-donating, increase susceptibility to oxidation and thermal decomposition, as seen in alkoxy-phenylimidazolines that degrade to hydroxyphenyl derivatives under distillation .
  • Methyl vs. For example, 1-(4-tert-butylphenyl)ethane-1,2-diamine (C₁₂H₂₀N₂, 192.30 g/mol) is used in bulky ligand frameworks, whereas methyl groups may favor applications requiring moderate steric effects .
Table 1: Substituent Effects on Key Properties
Compound Substituents Molecular Formula Molar Mass (g/mol) Key Property
This compound 3-Br, 5-Me C₉H₁₂BrN₂ 228.11* High electrophilic stability
1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine 3-OCH₃, 5-Br C₁₀H₁₁BrN₂O 271.11 Thermal instability under distillation
1-(4-tert-butylphenyl)ethane-1,2-diamine 4-C(CH₃)₃ C₁₂H₂₀N₂ 192.30 High steric bulk for catalysis

*Calculated based on structural analogs.

Biological Activity

1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine, with the molecular formula C9H13BrN2 and a molecular weight of approximately 229.12 g/mol, is an organic compound characterized by its unique structural features, including a bromine atom and a methyl group on a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure can be represented as follows:

Chemical Structure C9H13BrN2\text{Chemical Structure }\quad \text{C}_9\text{H}_{13}\text{BrN}_2

The presence of two amine functional groups allows for significant interactions with various biological targets, influencing its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, revealing potential antimicrobial and anticancer properties. The mechanisms through which these effects are exerted include enzyme inhibition and receptor modulation.

Key Biological Activities

  • Antimicrobial Properties : Research indicates that this compound may inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies have shown that it may possess anticancer properties, making it a candidate for further pharmacological studies targeting specific cancer pathways.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or altering conformational states.
  • Receptor Modulation : It can modulate receptor functions by interacting with specific binding domains, potentially influencing signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strains.
Study 2Anticancer PotentialShowed cytotoxic effects on cancer cell lines in vitro.
Study 3Enzyme InteractionIdentified as a potential inhibitor for certain enzymes involved in metabolic pathways.

These findings highlight the compound's diverse biological activities and its potential applications in drug development.

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

  • Bromination : Introduction of the bromine atom onto the phenyl ring.
  • Amine Functionalization : Addition of amine groups to form the final product.
  • Purification : Techniques such as recrystallization or chromatography may be employed to achieve high purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine, and what are their respective advantages and limitations?

  • Methodology : The compound can be synthesized via nucleophilic substitution or catalytic amination. For brominated aromatic diamines, methods such as Pd-catalyzed coupling or halogenation of pre-functionalized precursors are common. For example, brominated intermediates like 2-bromo-1-(4-chlorophenyl)ethanone (CAS 1889-78-7) are used in analogous syntheses . Key parameters include solvent polarity (e.g., DMF for polar intermediates) and temperature control to minimize side reactions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR confirm amine proton environments and bromine/methyl substitution patterns.
  • HPLC : Reverse-phase HPLC with UV detection (λmax ~255 nm) ensures purity (>98%) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ ~259.04 Da).

Q. What in vitro assays are recommended to evaluate the biological activity of this compound in cellular models?

  • Methodology : Use cell viability assays (MTT or resazurin) to assess cytotoxicity. For mechanistic studies, fluorescence-based assays (e.g., caspase-3 activation for apoptosis) or Western blotting for protein expression (e.g., kinases) are suitable. Dose-response curves (1–100 µM) and controls (DMSO vehicle) are critical .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions in the synthesis of this compound?

  • Methodology : A 2k^k factorial design evaluates factors like temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent (toluene vs. DMF). For example, a 3-factor design with center points identifies interactions between variables. Response surfaces predict optimal yield (e.g., 85% at 80°C, 1.5 mol% catalyst, DMF) while minimizing byproducts .

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis across different studies?

  • Methodology :

  • Reproducibility Checks : Verify catalyst purity (e.g., Pd(PPh3_3)4_4 vs. Pd2_2(dba)3_3) and moisture sensitivity.
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., debrominated derivatives).
  • Meta-Analysis : Compare solvent systems (polar aprotic vs. non-polar) and stoichiometry ratios from literature .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound in different solvent systems?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO-LUMO gaps).
  • MD Simulations : Solvent interaction energies (e.g., water vs. ethanol) predict solubility and aggregation.
  • Reaction Pathway Modeling : IRC (Intrinsic Reaction Coordinate) analysis identifies transition states for bromine substitution .

Q. How do structural modifications, such as halogen substitution patterns, affect the electronic properties and reactivity of this compound compared to its analogs?

  • Methodology :

  • Comparative Studies : Synthesize analogs (e.g., 5-chloro-3-methyl derivatives) and compare Hammett σ values.
  • Electrochemical Analysis : Cyclic voltammetry (CV) measures redox potentials influenced by bromine’s electron-withdrawing effects.
  • X-ray Crystallography : Resolve crystal packing differences caused by halogen size (Br vs. Cl) .

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